2,3-Diethyl-5-methylpyrazine - d7
Description
Significance of Alkylpyrazines in Chemical and Biochemical Contexts
Alkylpyrazines are a class of nitrogen-containing heterocyclic compounds that are widespread in nature and are recognized for their significant sensory impact, particularly in the realm of food science. studysmarter.co.uknih.gov These compounds are key contributors to the desirable aromas associated with roasted, toasted, and fermented foods, including coffee, cocoa, and nuts. studysmarter.co.ukprinceton.edu The characteristic nutty, meaty, and vegetable aroma of 2,3-Diethyl-5-methylpyrazine, for instance, is integral to the flavor profile of many cooked and processed foods. pharmiweb.combiosyn.com Its formation during the fermentation and roasting of cocoa beans is a critical step in the development of chocolate's complex flavor. creative-proteomics.com
Beyond their role as flavorants, alkylpyrazines serve as versatile building blocks in organic synthesis, providing a scaffold for the creation of more complex molecules with potential applications in pharmaceuticals and materials science. acs.orgchem-station.com In biochemical contexts, while their role as signaling molecules is an area of ongoing investigation, their metabolic pathways in humans are being studied, with excretion occurring primarily via the kidney. nih.gov
Overview of Research Trajectories for 2,3-Diethyl-5-methylpyrazine-d7
While specific research explicitly detailing the use of 2,3-Diethyl-5-methylpyrazine-d7 is not extensively documented in publicly available literature, its primary research trajectory can be inferred from the established applications of analogous deuterated compounds. The most prominent and immediate application for 2,3-Diethyl-5-methylpyrazine-d7 is as an internal standard for the quantitative analysis of its non-deuterated counterpart in various matrices, particularly in food and beverage samples.
Given the importance of 2,3-Diethyl-5-methylpyrazine as a flavor component, accurate quantification is crucial for quality control and research in food chemistry. The use of a deuterated internal standard like 2,3-Diethyl-5-methylpyrazine-d7 would offer the highest level of accuracy in techniques such as gas chromatography-mass spectrometry (GC-MS).
Further research could potentially explore the metabolism of 2,3-Diethyl-5-methylpyrazine using the d7-labeled compound as a tracer. Such studies would provide valuable information on its biotransformation in biological systems.
Physicochemical Properties
The properties of 2,3-Diethyl-5-methylpyrazine and its deuterated analog are fundamental to their application in research.
| Property | 2,3-Diethyl-5-methylpyrazine | 2,3-Diethyl-5-methylpyrazine-d7 |
| Molecular Formula | C₉H₁₄N₂ nist.govnist.gov | C₉H₇D₇N₂ |
| Molecular Weight | 150.22 g/mol nist.govnist.gov | Approx. 157.26 g/mol |
| CAS Number | 18138-04-0 nist.govnist.gov | 1082581-83-6 |
| Appearance | Colorless to pale yellow liquid | - |
| Odor | Hazelnut, meaty, vegetable pharmiweb.combiosyn.com | - |
| Density | 0.949 g/mL at 25 °C sigmaaldrich.com | - |
| Refractive Index | n20/D 1.498 sigmaaldrich.com | - |
Properties
CAS No. |
1082581-83-6 |
|---|---|
Molecular Formula |
C9H7D7N2 |
Molecular Weight |
157.27 |
Purity |
95% min. |
Synonyms |
2,3-Diethyl-5-methylpyrazine - d7 |
Origin of Product |
United States |
Advanced Analytical Methodologies and Quantitative Research Applications
Stable Isotope Dilution Assay (SIDA) Development for Pyrazines
Stable Isotope Dilution Assay (SIDA) is a powerful quantitative technique that relies on the use of a known concentration of an isotopically labeled version of the analyte of interest as an internal standard. This method is particularly effective in minimizing errors arising from sample preparation and instrumental analysis, as the labeled standard behaves almost identically to the native analyte throughout the analytical process.
Application of 2,3-Diethyl-5-methylpyrazine-d7 as a High-Precision Internal Standard
2,3-Diethyl-5-methylpyrazine-d7 serves as an ideal internal standard for the quantification of its non-labeled counterpart and other similar pyrazines in various matrices, particularly in food and beverage analysis. Its chemical and physical properties are nearly identical to the native 2,3-Diethyl-5-methylpyrazine, ensuring that it experiences similar extraction efficiencies, chromatographic retention times, and ionization responses. The key difference lies in its mass, which allows for its distinct detection and quantification by mass spectrometry.
The unavailability of labeled standards has been a primary limitation to the widespread adoption of SIDA for pyrazine (B50134) analysis. However, recent synthetic advancements have made deuterated pyrazines, such as 2,3-diethyl-[²H₃]-5-methylpyrazine, more accessible nih.gov. These stable isotopes are instrumental in accurately and precisely determining the concentration of selected alkylpyrazines in complex food products like peanut butter, cocoa powder, and instant coffee nih.gov.
Table 1: Example of Pyrazine Quantification in Roasted Peanuts using SIDA with a Deuterated Internal Standard
| Pyrazine Compound | Concentration (ng/g) | Odor Threshold (ng/g in water) | Odor Activity Value (OAV) |
| 2,5-Dimethylpyrazine | 5,800 | 35 | 166 |
| 2-Ethyl-5-methylpyrazine | 350 | 1.0 | 350 |
| 2,3-Diethyl-5-methylpyrazine | 150 | 0.5 | 300 |
| 2-Ethyl-3,5-dimethylpyrazine | 200 | 0.2 | 1000 |
This table is illustrative and compiled from representative data in the field.
Advanced Spectroscopic Characterization (beyond basic identification)
Beyond its use in routine quantitative analysis, 2,3-Diethyl-5-methylpyrazine-d7 is a valuable tool in more advanced spectroscopic studies aimed at structural confirmation, mechanistic elucidation, and comprehensive chemical profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Distribution and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For isotopically labeled compounds like 2,3-Diethyl-5-methylpyrazine-d7, NMR, particularly deuterium (²H) NMR, is essential for confirming the exact location and number of deuterium atoms within the molecule wikipedia.orgnih.gov.
Table 2: Predicted ¹H NMR Chemical Shifts for 2,3-Diethyl-5-methylpyrazine and Expected Changes for 2,3-Diethyl-5-methylpyrazine-d7
| Protons | Predicted ¹H Chemical Shift (ppm) for Non-labeled Compound | Expected Observation for 2,3-Diethyl-5-methylpyrazine-d7 |
| Methyl protons (C5-CH₃) | ~2.5 | Signal absent/reduced (if deuterated) |
| Methylene protons (CH₂CH₃) | ~2.8 | Signal absent/reduced (if deuterated) |
| Methyl protons (CH₂CH₃) | ~1.3 | Signal absent/reduced (if deuterated) |
| Pyrazine ring proton | ~8.2 | Signal present |
Predicted shifts are based on general pyrazine structures and data for the non-labeled compound nih.govnih.gov. The expected observations for the d7 analog depend on the specific deuteration pattern.
By comparing the ¹H and ²H NMR spectra, the precise distribution of deuterium atoms can be determined, which is crucial for validating the synthesis of the internal standard and for its application in mechanistic studies.
High-Resolution Mass Spectrometry for Quantitative and Mechanistic Studies
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for the analysis of isotopically labeled compounds and for elucidating reaction mechanisms nih.govnih.govmdpi.com. In the context of 2,3-Diethyl-5-methylpyrazine-d7, HRMS offers several advantages.
For quantitative studies, the high mass resolution of HRMS allows for the clear separation of the molecular ions of the deuterated standard and the native analyte, even in complex matrices where isobaric interferences may be present. This enhances the accuracy and reliability of SIDA.
In mechanistic studies, such as investigating the formation of pyrazines during the Maillard reaction, stable isotope labeling is a powerful technique nih.gov. By using labeled precursors and analyzing the resulting pyrazines with HRMS, the fragmentation patterns can be precisely determined, providing insights into the reaction pathways researchgate.netresearchgate.net. The high mass accuracy of HRMS allows for the unambiguous determination of the elemental composition of fragment ions, which is essential for differentiating between different fragmentation pathways. For example, the fragmentation of deuterated pyrazoles has been studied to understand the influence of isotopic labeling on the fragmentation process researchgate.net.
Gas Chromatography Coupled with Mass Spectrometry (GC-MS) and Olfactometry in Complex Volatile Analysis (focusing on analytical capabilities, not sensory profiles)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds sigmaaldrich.com. When coupled with olfactometry (GC-O), it allows for the correlation of chemical information with sensory perception pfigueiredo.orgnih.govimreblank.ch. The use of a deuterated internal standard like 2,3-Diethyl-5-methylpyrazine-d7 significantly enhances the analytical capabilities of GC-MS-O.
The use of a stable isotope-labeled internal standard improves the reproducibility and accuracy of quantitative GC-O experiments, which can be prone to variability due to the subjective nature of sensory detection.
Two-Dimensional Gas Chromatography–Time-of-Flight Mass Spectrometry (GC×GC–TOF-MS) for Comprehensive Chemical Profiling
For highly complex mixtures of volatile compounds, one-dimensional GC may not provide sufficient separation power. Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced peak capacity and resolution mdpi.comcopernicus.org. When coupled with a time-of-flight mass spectrometer (TOF-MS), which provides fast acquisition rates and high-quality mass spectra, GC×GC-TOF-MS is a powerful tool for comprehensive chemical profiling vscht.czscribd.com.
The inclusion of 2,3-Diethyl-5-methylpyrazine-d7 as an internal standard in a GC×GC-TOF-MS workflow allows for the accurate quantification of a wide range of pyrazines and other volatile compounds across a two-dimensional separation space. The deuterated standard helps to correct for variations in injection volume, detector response, and matrix effects, which can be more complex in a GC×GC system. The high data density generated by GC×GC-TOF-MS can be processed using advanced chemometric methods to identify patterns and markers in complex samples, and the quantitative data provided by the use of an internal standard is essential for the validity of these statistical analyses.
Tracer Applications in Metabolic Flux Analysis in Non-Human Systems
Stable isotope-labeled compounds are fundamental to metabolic flux analysis, a powerful technique for elucidating the rates of metabolic pathways within a biological system. While direct studies detailing the use of 2,3-Diethyl-5-methylpyrazine-d7 as a tracer in metabolic flux analysis are not extensively documented, the principles of isotope tracing and the known metabolic pathways of pyrazines in microorganisms provide a strong basis for its application in this field.
Deuterated compounds, such as 2,3-Diethyl-5-methylpyrazine-d7, can be introduced into a non-human biological system, such as a microbial culture, to trace the metabolic fate of the parent compound. As the microorganism metabolizes the deuterated pyrazine, the deuterium label is incorporated into various downstream metabolites. By using techniques like mass spectrometry, researchers can track the distribution and incorporation of the deuterium label, thereby mapping the metabolic pathways and quantifying the flux through these pathways.
A notable area of application is in understanding the biodegradation of pyrazines by microorganisms. For instance, research has identified bacteria, such as Mycobacterium sp., that are capable of degrading 2,3-Diethyl-5-methylpyrazine. researchgate.net In such studies, 2,3-Diethyl-5-methylpyrazine-d7 could be used as a tracer to investigate the specific enzymatic reactions and metabolic intermediates involved in the degradation process. This approach allows for an unambiguous identification of metabolites derived from the initial compound, distinguishing them from the endogenous metabolic pool of the microorganism.
Table 1: Hypothetical Application of 2,3-Diethyl-5-methylpyrazine-d7 in Microbial Metabolic Flux Analysis
| Research Objective | Experimental Approach | Expected Outcome | Analytical Technique |
| Elucidate the biodegradation pathway of 2,3-Diethyl-5-methylpyrazine in Mycobacterium sp. | Introduce 2,3-Diethyl-5-methylpyrazine-d7 into a Mycobacterium sp. culture and analyze the metabolome over time. | Identification of deuterated metabolic intermediates and final degradation products. | Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS) |
| Quantify the rate of pyrazine metabolism in a soil microbiome | Spike a soil sample with a known concentration of 2,3-Diethyl-5-methylpyrazine-d7 and monitor its disappearance and the appearance of labeled metabolites. | Determination of the half-life and metabolic rate of the pyrazine compound in a complex microbial community. | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |
Development of Analytical Platforms for Pyrazine Quantification in Biological Matrices (excluding human clinical samples)
The development of sensitive and accurate analytical platforms for the quantification of pyrazines in non-human biological matrices, such as food products and environmental samples, is crucial for quality control and safety assessment. In these platforms, 2,3-Diethyl-5-methylpyrazine-d7 plays a critical role as an internal standard in stable isotope dilution assays (SIDA).
SIDA is a highly accurate quantification technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process. Because the labeled internal standard (2,3-Diethyl-5-methylpyrazine-d7) is chemically identical to the analyte of interest (2,3-Diethyl-5-methylpyrazine), it experiences the same losses during sample preparation, extraction, and analysis. By measuring the ratio of the unlabeled analyte to the labeled internal standard using mass spectrometry, a precise and accurate quantification can be achieved, compensating for any matrix effects or variations in instrument response.
One prominent example of the application of such analytical platforms is in the food and beverage industry. For instance, a study on the quantification of pyrazines in soy sauce aroma type Baijiu, a Chinese liquor, utilized ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) for the analysis of 16 different pyrazines, including 2,3-Diethyl-5-methylpyrazine. mdpi.com While this particular study did not explicitly state the use of the deuterated form, the methodology is perfectly suited for the inclusion of 2,3-Diethyl-5-methylpyrazine-d7 as an internal standard to enhance accuracy and precision.
The versatility of these analytical platforms extends to various other non-human biological matrices. The methodologies can be adapted for the analysis of pyrazines in a wide range of samples, from fermented foods to environmental samples where microbial activity may produce these compounds.
Table 2: Analytical Platforms for the Quantification of 2,3-Diethyl-5-methylpyrazine
| Analytical Platform | Sample Matrix | Role of 2,3-Diethyl-5-methylpyrazine-d7 | Key Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Food products (e.g., roasted nuts, coffee), Environmental samples (e.g., soil, water) | Internal Standard | High chromatographic resolution, sensitive detection, and structural elucidation capabilities. |
| Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Beverages (e.g., Baijiu, beer), Fermented foods | Internal Standard | High throughput, excellent sensitivity and selectivity, suitable for complex liquid matrices. mdpi.com |
| Headspace Solid-Phase Microextraction coupled with GC-MS (HS-SPME-GC-MS) | Volatile analysis in food and environmental samples | Internal Standard | Solvent-free sample preparation, high sensitivity for volatile and semi-volatile compounds. |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Isotopic Effects
Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the impact of isotopic substitution. The replacement of seven hydrogen atoms with deuterium (B1214612) in 2,3-Diethyl-5-methylpyrazine results in 2,3-Diethyl-5-methylpyrazine-d7. This substitution has a negligible effect on the molecule's electronic structure, as the electron distribution is primarily governed by the nuclear charges, which remain unchanged. However, the increase in nuclear mass significantly influences properties related to nuclear motion, most notably the zero-point vibrational energy (ZPVE) and the resulting kinetic isotope effects.
The primary influence of deuteration is on the vibrational modes of the molecule. rsc.org The heavier deuterium isotope leads to a decrease in the frequency of vibrational modes associated with the substituted atoms. libretexts.org This alteration can affect the molecule's stability and reactivity. Specifically, the C-D bond is stronger and has a lower ZPVE than the C-H bond, which can lead to a higher activation energy for reactions involving the cleavage of this bond. This phenomenon is known as the kinetic isotope effect (KIE).
| Property | Effect of Deuteration (H to D) | Rationale |
| Electronic Structure | Negligible change | The arrangement of electrons is determined by nuclear charge, which is identical for isotopes. |
| Zero-Point Vibrational Energy (ZPVE) | Decrease | ZPVE is proportional to vibrational frequency, which is lower for the heavier isotope. rsc.org |
| Bond Length | Slight decrease | The lower ZPVE of the D-A bond results in a slightly shorter average bond length compared to the H-A bond. |
| Vibrational Frequencies | Significant decrease | The frequency is inversely proportional to the square root of the reduced mass, which increases with deuterium. libretexts.org |
| Chemical Reactivity (KIE) | Decrease (for C-H/C-D bond cleavage) | Higher activation energy is typically required to break the stronger C-D bond. |
Ab initio and Density Functional Theory (DFT) are the principal computational methods for investigating molecular properties from first principles. For molecules like alkylpyrazines, DFT methods, particularly with hybrid functionals such as B3LYP combined with a basis set like 6-31+G(d,p), have been shown to provide a good balance of accuracy and computational efficiency for studying structural and electronic properties. d-nb.info
These methods are employed to calculate optimized molecular geometries, electronic energies, and harmonic vibrational frequencies. For 2,3-Diethyl-5-methylpyrazine-d7, DFT calculations would predict a downshift in the vibrational frequencies for modes involving the deuterium atoms compared to its non-deuterated counterpart. The C-H stretching vibrations typically appear in the 2900-3100 cm⁻¹ range in infrared (IR) spectra. Upon deuteration, the corresponding C-D stretching modes are expected to shift to approximately 2100-2300 cm⁻¹. This predictable shift is a direct consequence of the increased reduced mass of the C-D oscillator. libretexts.org Such calculations are crucial for interpreting experimental vibrational spectra (IR and Raman) and can be used to confirm successful isotopic labeling. nih.gov
Furthermore, these computational approaches are vital for modeling reaction mechanisms. By calculating the potential energy surface, researchers can identify transition states, intermediates, and activation energies for chemical reactions, providing a detailed, step-by-step view of the transformation process.
| Vibrational Mode | Typical Frequency Range (C-H) | Expected Frequency Range (C-D) | Isotopic Frequency Ratio (νH/νD) |
| C-H/C-D Stretch | 2900–3100 cm⁻¹ | 2100–2300 cm⁻¹ | ~1.3-1.4 |
| CH₂/CD₂ Scissor | ~1450 cm⁻¹ | ~1050 cm⁻¹ | ~1.38 |
| CH₃/CD₃ Umbrella | ~1375 cm⁻¹ | ~1000 cm⁻¹ | ~1.38 |
Molecular Dynamics Simulations of Pyrazine (B50134) Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the interactions between molecules, such as a pyrazine derivative and its environment (e.g., a solvent, or a biological macromolecule like a protein). researchgate.net
For alkylpyrazines, MD simulations have been used to explore their interactions with proteins, which is crucial for understanding their role as flavor compounds in food systems. nih.gov Studies on similar alkylpyrazines show that their binding to proteins is primarily driven by non-covalent interactions, including:
Hydrophobic Interactions : The nonpolar alkyl (ethyl and methyl) groups on the pyrazine ring interact favorably with hydrophobic pockets on protein surfaces.
Van der Waals Forces : These are ubiquitous, weak attractions between molecules.
Hydrogen Bonds : The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors.
Simulations have revealed that the binding of pyrazines can induce conformational changes in proteins, potentially altering their function or stability. researchgate.net For 2,3-Diethyl-5-methylpyrazine-d7, MD simulations would be instrumental in determining how deuteration might subtly alter its interaction dynamics, binding affinity, and residence time within a protein binding site, although significant changes are not generally expected as the key intermolecular forces are electronically driven.
| Interaction Type | Description | Relevance to Alkylpyrazines |
| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | The ethyl and methyl side chains drive binding to nonpolar regions of proteins. nih.gov |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | A primary force contributing to the stability of the pyrazine-protein complex. nih.gov |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom and a more electronegative atom, such as nitrogen. | The lone pairs on the pyrazine nitrogen atoms can accept hydrogen bonds from donor groups on a protein. |
| π-Alkyl Interactions | An attractive, non-covalent interaction between a π system and an alkyl group. | The aromatic pyrazine ring can interact with alkyl side chains of amino acid residues. nih.gov |
Reaction Pathway Modeling for Pyrazine Synthesis and Transformation
Computational modeling is a key tool for elucidating the complex reaction pathways involved in the synthesis of pyrazines. The most common route for the formation of alkylpyrazines in food is the Maillard reaction, which occurs between amino acids and reducing sugars at elevated temperatures. mdpi.comperfumerflavorist.com
The generally accepted mechanism for pyrazine formation involves several key stages:
Formation of α-aminocarbonyl intermediates from the reaction of amino acids and dicarbonyl compounds (sugar degradation products). mdpi.com
Self-condensation of two α-aminocarbonyl molecules to form a dihydropyrazine (B8608421) intermediate. researchgate.net
Oxidation of the dihydropyrazine to the stable aromatic pyrazine ring.
Reaction pathway modeling using DFT can be applied to each of these steps to determine the most energetically favorable route. Such models can calculate the activation barriers for each proposed step, identify key intermediates, and predict the final product distribution. d-nb.info For a substituted pyrazine like 2,3-Diethyl-5-methylpyrazine, these models could explain how specific reactants (e.g., certain amino acids and sugar fragments) lead to the observed substitution pattern. For instance, the formation of this specific compound in model systems has been observed in reactions involving a glutamine-alanine mixture with glucose. perfumerflavorist.com Computational modeling could map the precise transformation of these precursors into the final pyrazine structure.
| Stage of Maillard Reaction | Description | Role of Computational Modeling |
| 1. Initial Condensation | A reducing sugar reacts with an amino acid to form an N-substituted glycosylamine, which rearranges and fragments. | Model the energetics of Amadori rearrangement and subsequent fragmentation to identify key dicarbonyl intermediates. |
| 2. Strecker Degradation | Dicarbonyls react with amino acids to form Strecker aldehydes and α-aminocarbonyls. | Calculate activation energies to determine the relative rates of formation of different aminocarbonyls from various amino acids. |
| 3. Dihydropyrazine Formation | Two α-aminocarbonyl molecules condense to form a six-membered dihydropyrazine ring. | Map the potential energy surface of the condensation reaction to confirm the mechanism and identify the transition state structure. |
| 4. Aromatization | The dihydropyrazine intermediate is oxidized to form the final aromatic pyrazine product. | Model the oxidation step to evaluate different potential oxidants and determine the reaction's thermodynamic driving force. |
Broader Academic Implications and Future Research Directions
Contribution to the Fundamental Understanding of Heterocyclic Chemistry
Pyrazines are a class of aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 4 of a six-membered ring. hmdb.ca They are important structures in medicinal chemistry and materials science. The study of deuterated pyrazines like 2,3-Diethyl-5-methylpyrazine-d7 contributes to a deeper understanding of heterocyclic chemistry in several ways.
By selectively deuterating positions on the pyrazine (B50134) ring or its alkyl substituents, researchers can probe the electronic and vibrational properties of the molecule. rug.nl For instance, deuterium (B1214612) labeling is a key asset in simplifying the interpretation of ¹H-NMR spectra and in the definitive assignment of vibrational modes in Raman spectroscopy. rug.nl These techniques allow for a more precise characterization of the molecule's structure and bonding, providing insights into aromaticity, nitrogen atom effects, and the reactivity of the heterocyclic system. Comparing the spectroscopic and reactive properties of 2,3-Diethyl-5-methylpyrazine-d7 to its non-deuterated isotopologue can illuminate subtle quantum mechanical effects that govern molecular behavior.
Application of Deuterated Pyrazines as Probes in Chemical Biology
In chemical biology, deuterated compounds are widely used as tracers to follow the metabolic fate of molecules in biological systems. simsonpharma.com Because 2,3-Diethyl-5-methylpyrazine-d7 is chemically identical to its natural counterpart but distinguishable by mass, it serves as an excellent internal standard for quantitative analysis using mass spectrometry (MS). nih.govacs.org
When studying the metabolism of food components or environmental compounds, this deuterated pyrazine can be spiked into a biological sample (e.g., blood or urine) in a known quantity. nih.gov During MS analysis, the labeled and unlabeled compounds separate based on their mass-to-charge ratio, allowing for precise quantification of the unlabeled analyte by correcting for any loss during sample preparation and analysis. nih.govacs.org This application is crucial for pharmacokinetics and drug metabolism and pharmacokinetics (DMPK) studies, where accurate measurement of a compound's absorption, distribution, metabolism, and excretion (ADME) is essential. acs.org
Advanced Chemical Synthesis Applications (e.g., as building blocks)
While the primary use of many deuterated compounds is in analytical and mechanistic studies, they can also serve as building blocks in advanced chemical synthesis. The synthesis of complex molecules often requires precise control over reactivity and selectivity. The kinetic isotope effect associated with deuterated compounds can be exploited to influence the outcome of a chemical reaction.
For example, if a synthetic route involves a C-H bond cleavage as a rate-determining step, using a deuterated starting material like 2,3-Diethyl-5-methylpyrazine-d7 could slow down that step, potentially favoring an alternative reaction pathway and leading to a different product. chem-station.com This allows chemists to access molecules that might be difficult to synthesize using conventional methods. Furthermore, incorporating the deuterated pyrazine moiety into a larger molecule can be used to create selectively labeled products for subsequent mechanistic or biological studies.
Emerging Research Avenues in Isotope-Assisted Mechanistic Elucidation
One of the most powerful applications of deuterium labeling is in the elucidation of chemical reaction mechanisms. chem-station.com By measuring the reaction rates of the deuterated and non-deuterated versions of a molecule, scientists can calculate the kinetic isotope effect (KIE). researchgate.net The magnitude of the KIE provides valuable information about the transition state of the rate-determining step of a reaction.
For example, if 2,3-Diethyl-5-methylpyrazine were to undergo an oxidation reaction at one of its ethyl groups, synthesizing the d7-labeled version and comparing its reaction rate to the unlabeled compound could reveal whether the C-H (or C-D) bond is broken in the slowest step of the reaction. iaea.org A significant KIE (typically kH/kD > 2) would support such a mechanism. This technique is fundamental in studying enzymatic reactions, catalytic processes, and the degradation pathways of organic molecules. researchgate.net
Integration with Multi-Omics Approaches in Systems Chemistry
Systems chemistry and biology aim to understand the complex interactions within a biological system as a whole. This often involves the use of "multi-omics" approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics. mdpi.commdpi.com In these fields, particularly in metabolomics, accurate quantification of hundreds to thousands of small molecules is essential.
Deuterated compounds like 2,3-Diethyl-5-methylpyrazine-d7 are critical for achieving this accuracy. They serve as ideal internal standards in mass spectrometry-based metabolomics. nih.gov By adding a mixture of deuterated standards to a sample, researchers can correct for analytical variability and obtain precise, quantitative data on the corresponding unlabeled metabolites. nih.gov This enables a more reliable and comprehensive view of the metabolic state of a cell or organism, which is crucial for discovering biomarkers, understanding disease mechanisms, and evaluating responses to therapies. mdpi.cominsidescientific.com
Interactive Data Table: Properties of 2,3-Diethyl-5-methylpyrazine-d7
| Property | Value |
|---|---|
| CAS Number | 1082581-83-6 |
| Molecular Formula | C₉H₇D₇N₂ |
| Molar Mass | 157.28 g/mol |
| Synonyms | Pyrazine, 2,3-di(ethyl-1,1-d2)-5-(methyl-d3)- |
| Isotopic Purity | Typically >98% |
| Application | Internal standard, Mechanistic probe |
Interactive Data Table: Research Applications of 2,3-Diethyl-5-methylpyrazine-d7
| Research Area | Specific Application | Underlying Principle |
|---|---|---|
| Heterocyclic Chemistry | Spectroscopic analysis (NMR, Raman) rug.nl | Isotope shifts simplify spectra for structural assignment. |
| Chemical Biology | Metabolic tracer, Quantitative MS standard simsonpharma.comnih.gov | Chemically identical to analyte but mass-distinguishable. |
| Advanced Synthesis | Mechanistic control in synthesis | Kinetic Isotope Effect (KIE) alters reaction pathways. chem-station.com |
| Mechanistic Elucidation | Determination of reaction mechanisms | KIE indicates C-H/C-D bond cleavage in rate-determining step. researchgate.net |
| Multi-Omics | Internal standard for metabolomics nih.gov | Improves accuracy and precision of metabolite quantification. |
Table of Mentioned Compounds
| Compound Name |
|---|
| 2,3-Diethyl-5-methylpyrazine |
Q & A
Basic: How is 2,3-Diethyl-5-methylpyrazine quantified in complex matrices using LC-MS?
Methodological Answer:
Quantitative analysis requires optimization of mass spectrometry (MS) parameters due to the compound’s low abundance in complex mixtures. Key steps include:
- Cone voltage and collision energy optimization to maximize fragment ion abundance.
- Selection of two transitions for confirmation: the most intense transition (e.g., m/z 150.8 → 136.0 for quantification) and a secondary transition (m/z 150.8 → 122.5) to ensure specificity .
- Use of authentic standards for calibration and comparison with sample chromatograms .
Basic: What are the primary formation pathways of 2,3-Diethyl-5-methylpyrazine in thermal reactions?
Methodological Answer:
The compound forms via Maillard reaction pathways , involving:
- Reactive intermediates : Methylglyoxal (from glucose degradation) reacts with amino acids (e.g., alanine or glycine) to generate pyrazines .
- Model system validation : Studies use controlled heating of glucose-glycine mixtures to isolate intermediates and validate pathways .
- Key factors : Temperature (>100°C) and time (prolonged roasting) enhance formation, as observed in jackfruit seed processing and bread crust studies .
Basic: What role does 2,3-Diethyl-5-methylpyrazine play in sensory attributes of food products?
Methodological Answer:
- Odor profile : Described as earthy, roasted, nutty, or vegetal, with a low odor threshold (≤1.1 µg/kg in bread crusts) .
- Sensory analysis : Gas chromatography-olfactometry (GC/O) identifies it as a key odorant in roasted foods (e.g., bread, jackfruit-derived cocoa substitutes) .
- Impact on flavor : Contributes to "baked potato" or "chocolate-like" notes in model systems, validated via sensory panels .
Advanced: How can postharvest conditions be optimized to maximize 2,3-Diethyl-5-methylpyrazine yield?
Methodological Answer:
- Response Surface Methodology (RSM) : Used to model interactions between temperature (80–120°C), time (10–60 minutes), and substrate (e.g., fermented jackfruit seeds).
- Critical variables : Higher temperatures and longer roasting times increase yields by 2–3×, though statistical significance (p < 0.1 vs. p < 0.05) must be carefully interpreted .
- Fermentation pretreatment : Enhances precursor availability (e.g., free amino acids), improving subsequent thermal reactions .
Advanced: How should researchers address contradictory data on the significance of experimental variables in pyrazine formation?
Methodological Answer:
- Statistical thresholds : Discrepancies (e.g., p = 0.07 vs. p = 0.05) may arise from sample heterogeneity or analytical sensitivity. Use larger sample sizes and triplicate runs to reduce variability .
- Contextual validation : Cross-reference results with model systems (e.g., glucose-glycine heating) to isolate confounding factors (e.g., matrix effects in food) .
Advanced: What microbial degradation pathways exist for 2,3-Diethyl-5-methylpyrazine?
Methodological Answer:
- Mycobacterium sp. Strain DM-11 : Degrades the compound as a sole carbon/nitrogen source under aerobic conditions.
- Key intermediates : 5,6-Diethyl-2-hydroxy-3-methylpyrazine (DHM) forms first, followed by ammonium release and ring cleavage .
- Oxygen dependency : Molecular oxygen is required for DHM degradation, confirmed via anaerobic control experiments .
Advanced: How can precursor addition enhance 2,3-Diethyl-5-methylpyrazine synthesis in low-acrylamide matrices?
Methodological Answer:
- Precursor selection : Add 3,4-hexanedione (a diketone) with branched-chain amino acids (e.g., leucine, isoleucine) to boost pyrazine formation via Strecker degradation .
- Quantitative validation : Use GC-MS to monitor increases (e.g., 338% higher yields with precursor cocktails) and confirm absence in control samples .
Advanced: What statistical methods are critical for interpreting pyrazine formation kinetics?
Methodological Answer:
- Multivariate analysis : Principal Component Analysis (PCA) or Partial Least Squares Regression (PLSR) correlates process variables (e.g., roast time, pH) with pyrazine concentrations .
- Threshold adjustments : Use p < 0.1 for exploratory studies (e.g., pilot-scale food processing) and p < 0.05 for confirmatory trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
